molecular formula C4H5IO2 B8072851 3-Iodobut-2-enoic acid

3-Iodobut-2-enoic acid

Cat. No. B8072851
M. Wt: 211.99 g/mol
InChI Key: CSDFWNXJFJAWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodobut-2-enoic acid is a useful research compound. Its molecular formula is C4H5IO2 and its molecular weight is 211.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 3-Substituted But-3-enoic Acids : 3-Iodobut-2-enoic acid is used in the palladium-catalyzed cross-coupling with organometallic reagents to synthesize 3-substituted but-3-enoic acids. This process is efficient and yields good results under mild conditions (Abarbri et al., 2000).

  • Selective Synthesis of 3,3-Disubstituted Prop-2-enoic Acids : Utilizing a similar palladium-catalyzed cross-coupling method, 3-Iodobut-2-enoic acid can be transformed into 3,3-disubstituted prop-2-enoic acids, showcasing its versatility in organic synthesis (M. Abarbri et al., 2002).

  • Stereospecific Synthesis of Methylalk-2-enoic Acids : The compound is instrumental in the stereospecific synthesis of Z or E-3-methylalk-2-enoic acids, highlighting its role in producing specific stereochemical configurations in organic compounds (M. Abarbri et al., 1995).

  • Use in Oxidative Rearrangements : 3-Iodobut-2-enoic acid derivatives participate in novel oxidative cyclization reactions mediated by iodine(III) reagents, leading to the formation of heavily substituted furanones, which are significant in the synthesis of biologically active derivatives (F. Singh et al., 2012).

  • Synthesis of Aryl Iodolactones : The compound is useful in synthesizing aryl iodolactones, demonstrating its utility in creating complex organic structures (J. Thibonnet et al., 1996).

  • Potential Toxicity in Drinking Water : Research on iodo-acids like 3-Iodobut-2-enoic acid has raised concerns about their presence and potential toxicity in drinking water, indicating the importance of understanding their environmental impact (S. Richardson et al., 2008).

properties

IUPAC Name

3-iodobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFWNXJFJAWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodobut-2-enoic acid
Reactant of Route 2
3-Iodobut-2-enoic acid
Reactant of Route 3
3-Iodobut-2-enoic acid
Reactant of Route 4
3-Iodobut-2-enoic acid
Reactant of Route 5
3-Iodobut-2-enoic acid
Reactant of Route 6
3-Iodobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.